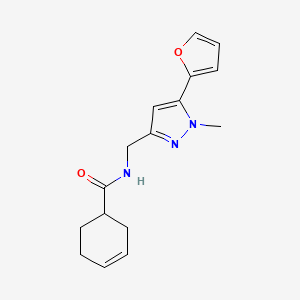![molecular formula C19H25N7O B2564107 4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine CAS No. 2415490-73-0](/img/structure/B2564107.png)
4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known by its chemical name, CPI-444.
Mecanismo De Acción
The mechanism of action of CPI-444 involves its binding to adenosine receptors, specifically the A2A receptor. By binding to this receptor, CPI-444 inhibits the activity of adenosine, which is a signaling molecule that is known to promote tumor growth and immune evasion. Additionally, CPI-444 has been shown to enhance the activity of T cells by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
CPI-444 has been shown to have a number of biochemical and physiological effects. In cancer research, CPI-444 has been shown to inhibit tumor growth and enhance the activity of immune cells. In immunology, CPI-444 has been shown to enhance the activity of T cells, which are important for fighting infections and cancer. In neuroscience, CPI-444 has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPI-444 in lab experiments is its specificity for the A2A adenosine receptor. This allows researchers to selectively target this receptor and study its role in various biological processes. Additionally, CPI-444 has been shown to have a favorable safety profile in preclinical studies. One limitation of using CPI-444 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of CPI-444. One potential direction is the development of CPI-444 as a cancer therapy, either alone or in combination with other treatments. Another potential direction is the study of CPI-444 in the context of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the study of CPI-444 in the context of neurological disorders, such as Parkinson's disease and Alzheimer's disease, is an area of active research.
Métodos De Síntesis
The synthesis of CPI-444 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 2-cyclopropylpyrimidine-4-carboxylic acid, 4-(4-aminopiperidin-1-yl)pyrimidine, and morpholine. These starting materials are reacted in the presence of various reagents and catalysts to produce CPI-444.
Aplicaciones Científicas De Investigación
CPI-444 has been studied for its potential application in various scientific research fields, including cancer research, immunology, and neuroscience. In cancer research, CPI-444 has been shown to inhibit the activity of adenosine receptors, which are known to play a role in tumor growth and immune evasion. In immunology, CPI-444 has been studied for its potential to enhance the activity of T cells, which are important for fighting infections and cancer. In neuroscience, CPI-444 has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
Propiedades
IUPAC Name |
4-[6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-2-15(1)19-20-4-3-16(23-19)24-5-7-25(8-6-24)17-13-18(22-14-21-17)26-9-11-27-12-10-26/h3-4,13-15H,1-2,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMYNQKOGSYLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=CC(=NC=N4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2564024.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide](/img/structure/B2564026.png)
![Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2564027.png)


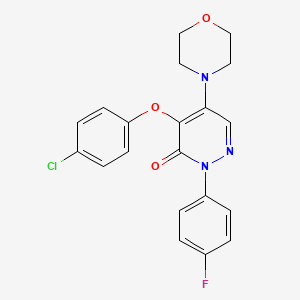
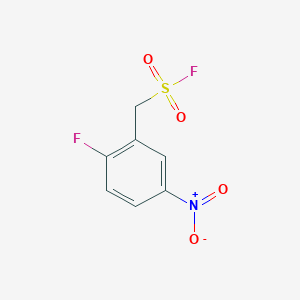
![1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2564032.png)
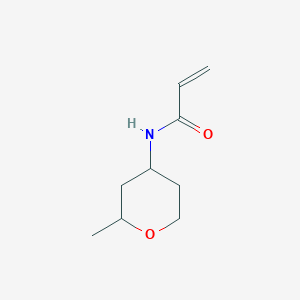

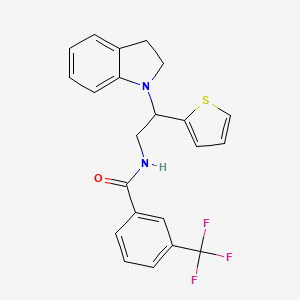
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2564043.png)
